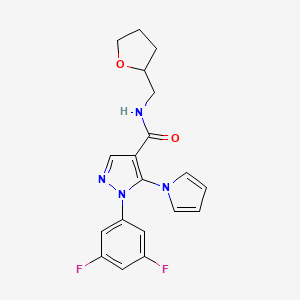

1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the 3,5-difluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.

Attachment of the pyrrole group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

Incorporation of the tetrahydrofuran-2-ylmethyl group: This step might involve an alkylation reaction.

Formation of the carboxamide group: This can be achieved through an amidation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This might involve the conversion of functional groups to their oxidized forms.

Reduction: This could include the reduction of nitro groups to amines.

Substitution: This might involve the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, particularly:

- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest.

- Anti-inflammatory Properties : The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Effects : The structural features of this compound may enhance its interaction with microbial targets, leading to antimicrobial activity.

Synthetic Routes

The synthesis of 1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide can be approached through several methods:

- Condensation Reactions : Utilizing appropriate precursors to form the pyrazole core.

- Functional Group Modifications : Altering substituents on the pyrazole ring to enhance biological activity.

- Coupling Reactions : Employing coupling agents to attach the tetrahydrofuran side chain.

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for its application in drug development. Techniques employed in these studies include:

- Molecular Docking : To predict binding affinities and orientations with target proteins.

- In Vitro Assays : To evaluate biological activity against specific cell lines or microbial strains.

Case Studies

Several case studies have highlighted the potential applications of this compound:

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound could inhibit the growth of specific cancer cell lines, suggesting further exploration for anticancer drug development.

Case Study 2: Anti-inflammatory Effects

Research indicated that this compound effectively reduced inflammation in animal models by inhibiting COX enzymes, supporting its potential use in treating conditions like arthritis.

Mechanism of Action

The mechanism of action of 1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide: Lacks the tetrahydrofuran-2-ylmethyl group.

1-(3,5-difluorophenyl)-1H-pyrazole-4-carboxamide: Lacks both the pyrrole and tetrahydrofuran-2-ylmethyl groups.

1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-N-methyl-1H-pyrazole-4-carboxamide: Has a methyl group instead of the tetrahydrofuran-2-ylmethyl group.

Uniqueness

The presence of the tetrahydrofuran-2-ylmethyl group in 1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide might confer unique properties, such as increased solubility, stability, or specific biological activity compared to similar compounds.

Biological Activity

The compound 1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide has emerged as a significant candidate in medicinal chemistry due to its potential biological activities, particularly its interaction with cannabinoid receptors. This article delves into its biological activity, synthesis pathways, and relevant studies.

Chemical Structure and Properties

- Molecular Formula : C19H18F2N4O2

- Molecular Weight : 372.4 g/mol

- CAS Number : 1246072-68-3

The structure of the compound features a difluorophenyl group, a pyrrole moiety, and a pyrazole core, which contribute to its unique biological properties.

Cannabinoid Receptor Modulation

Research indicates that this compound exhibits significant affinity for cannabinoid receptors CB1 and CB2. These receptors are crucial in various physiological processes, including pain modulation and neuroprotection. The compound's ability to modulate these receptors suggests potential therapeutic applications in pain management and neurological disorders.

Binding Affinity Studies

Studies have employed molecular docking techniques to evaluate the binding interactions of the compound with cannabinoid receptors. The presence of both the pyrrole and pyrazole rings facilitates interactions with receptor binding sites, enhancing its efficacy as a ligand.

Comparative Biological Activity

The following table summarizes some structurally similar compounds and their associated biological activities:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-cyclopropyl-N'-(3-fluorophenyl)urea | Similar urea structure | Potential anti-inflammatory |

| 5-(4-fluorophenyl)-N-cyclopropylpyrazole | Contains pyrazole ring | Cannabinoid receptor modulation |

| N-cyclopropyl-N'-(2-methylphenyl)thiosemicarbazide | Thiosemicarbazide derivative | Antitumor activity |

These comparisons highlight the unique position of This compound in terms of its specific interactions with cannabinoid receptors while maintaining favorable pharmacokinetic properties.

Synthesis Pathways

The synthesis of this compound can be achieved through various methods that allow for modifications to enhance biological activity. Key synthetic routes involve:

- Cyclization Reactions : Involving the formation of the pyrazole ring.

- Functional Group Modifications : Such as adding difluorophenyl groups to enhance lipophilicity.

- Amide Coupling : To attach the tetrahydrofuran moiety.

These synthetic strategies are crucial for producing the compound in sufficient yields for further biological evaluation.

Anti-inflammatory Activity

In a study assessing anti-inflammatory properties, derivatives of pyrazole were screened using the carrageenan-induced paw edema model. The results indicated that compounds with similar scaffolds exhibited promising anti-inflammatory activity, with some achieving up to 84% inhibition compared to standard drugs like diclofenac .

Neuroprotective Effects

Research has also explored neuroprotective effects associated with cannabinoid receptor activation. Compounds that modulate CB1 and CB2 receptors have shown potential in reducing neuroinflammation and protecting neuronal cells from damage .

In Vitro Studies

In vitro studies have demonstrated that This compound can effectively inhibit certain pathways involved in inflammation and pain signaling, highlighting its potential as a therapeutic agent in chronic pain conditions .

Q & A

Q. Basic: What are the typical synthetic routes for preparing 1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide?

Methodological Answer:

The synthesis involves multi-step organic reactions, often starting with cyclocondensation to form the pyrazole core. For example:

Cyclocondensation : Ethyl acetoacetate reacts with phenylhydrazine derivatives in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form pyrazole-4-carboxylate intermediates .

Functionalization : The pyrrole moiety is introduced via nucleophilic substitution or coupling reactions. highlights the use of K₂CO₃ in DMF with alkyl halides (e.g., RCH₂Cl) for substitution at the pyrazole nitrogen.

Carboxamide Formation : The tetrahydrofuran-2-ylmethyl group is introduced via amidation, often using coupling agents like EDCI/HOBt.

Key Reagents/Conditions Table :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | DMF-DMA, phenylhydrazine | Cyclocondensation to pyrazole |

| 2 | K₂CO₃, DMF, RCH₂Cl | Alkylation/functionalization |

| 3 | EDCI, HOBt, THF | Amide bond formation |

Q. Basic: What purification techniques are recommended for isolating this compound?

Methodological Answer :

Post-synthesis purification typically involves:

- Recrystallization : Ethanol or ethyl acetate/hexane mixtures are used to isolate crystalline products .

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 30–70%) resolves polar byproducts .

- HPLC : For high-purity requirements (>95%), reverse-phase HPLC with acetonitrile/water mobile phases is employed .

Monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) ensures reaction completion .

Q. Basic: How is the compound structurally characterized?

Methodological Answer :

A combination of spectroscopic and crystallographic methods:

- NMR : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (δ 160–170 ppm for carbonyl groups) confirm substitution patterns .

- X-ray Crystallography : Resolves spatial arrangement (e.g., dihedral angles between pyrazole and difluorophenyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 413.15 [M+H]⁺) .

Methodological Answer :

- In Vitro :

- In Vivo : Xenograft models (e.g., 20 mg/kg dosing in mice) with pharmacokinetic profiling (t½, Cmax) .

Q. Advanced: How to perform computational modeling for structure-activity relationships (SAR)?

Methodological Answer :

Docking Studies : Use AutoDock Vina with protein structures (PDB: 3LQF) to map binding pockets .

QSAR Models : Train ML algorithms (e.g., Random Forest) on descriptors like logP, polar surface area, and H-bond donors .

DFT Calculations : Gaussian 09 optimizes geometries and calculates frontier orbitals (HOMO/LUMO) to predict reactivity .

Q. Advanced: What safety protocols are critical during handling?

Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions (volatile intermediates) .

- Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal .

Q. Advanced: How to study reaction mechanisms involving this compound?

Methodological Answer :

Kinetic Isotope Effects (KIE) : Compare rates using deuterated analogs (e.g., C-D vs. C-H bonds) .

Trapping Intermediates : Use in situ IR or LC-MS to detect transient species (e.g., acyl ammonium intermediates) .

Computational Studies : Transition state analysis via DFT (e.g., B3LYP/6-31G*) identifies rate-limiting steps .

Properties

Molecular Formula |

C19H18F2N4O2 |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

1-(3,5-difluorophenyl)-N-(oxolan-2-ylmethyl)-5-pyrrol-1-ylpyrazole-4-carboxamide |

InChI |

InChI=1S/C19H18F2N4O2/c20-13-8-14(21)10-15(9-13)25-19(24-5-1-2-6-24)17(12-23-25)18(26)22-11-16-4-3-7-27-16/h1-2,5-6,8-10,12,16H,3-4,7,11H2,(H,22,26) |

InChI Key |

DEDVNFRWEMHGJO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=C(N(N=C2)C3=CC(=CC(=C3)F)F)N4C=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.